molecular formula C15H18ClF2NO2 B13455063 3-Benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride

3-Benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride

Cat. No.: B13455063
M. Wt: 317.76 g/mol
InChI Key: URHIWVJMSIEXEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride is a synthetic compound that belongs to the family of tropane alkaloids. This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom and two fluorine atoms. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the use of acyclic starting materials that contain the required stereochemical information . Another approach involves the direct stereochemical control during the transformation that generates the bicyclic architecture .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as the preparation of intermediates, purification, and crystallization to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-Benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H18ClF2NO2

Molecular Weight

317.76 g/mol

IUPAC Name

3-benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C15H17F2NO2.ClH/c16-15(17)12-6-7-14(15,13(19)20)10-18(9-12)8-11-4-2-1-3-5-11;/h1-5,12H,6-10H2,(H,19,20);1H

InChI Key

URHIWVJMSIEXEC-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CN(CC1C2(F)F)CC3=CC=CC=C3)C(=O)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.